molecular formula C26H19N3O10S3 B1206848 Anazolene CAS No. 7488-76-8

Anazolene

Cat. No. B1206848
CAS RN: 7488-76-8
M. Wt: 629.6 g/mol
InChI Key: QFVHZQCOUORWEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anazolene is a member of naphthalenes and a monoazo compound.

Scientific Research Applications

Heterogeneous Sonocatalytic Degradation of Anazolene Sodium

The research explored the sonocatalytic degradation of anazolene sodium using dysprosium-doped CdSe nanoparticles. This method showed a significant improvement in the decolorization efficiency of anazolene sodium compared to traditional sonolysis, indicating a potential application in environmental remediation and wastewater treatment. The study also highlighted the importance of catalyst dosage, ultrasonic power, and the presence of dissolved gases in enhancing the degradation process. The identification of various degradation by-products through GC-MS technique and the development of an empirical kinetic model for the prediction of degradation rates under different conditions were key outcomes of this research. This approach presents an innovative and effective method for the degradation of azo dyes like anazolene sodium, contributing to environmental conservation efforts (Khataee, Mohamadi, Sadeghi Rad, & Vahid, 2018).

Anastrozole in Endometrial Cell Cultures

This study investigated the effects of aromatase inhibitors, specifically letrozole and anastrozole, on apoptosis and cell proliferation in epithelial endometrial cells from patients with endometriosis. The findings revealed that both drugs significantly induced apoptosis and reduced cell proliferation in these cells, suggesting a therapeutic potential of aromatase inhibitors in the treatment of endometriosis. The research provides insight into the molecular mechanisms underlying the efficacy of aromatase inhibitors and supports their further exploration as a treatment option for endometriosis (Meresman et al., 2005).

Synthesis of Anastrozole Intermediates

The research focused on developing an efficient synthesis method for a key intermediate in the production of anastrozole, an anti-tumor drug used in breast cancer treatment. The study proposed a novel synthetic route that overcomes the limitations of previous methods, including low yield and the use of environmentally harmful chemicals. This advancement in the synthesis of anastrozole intermediates could potentially reduce production costs and environmental impact, making the drug more accessible for breast cancer treatment (Mei, Luo, & Lu, 2008).

Anastrozole Therapy in Breast Cancer

A large phase III clinical trial, ABCSG-8, evaluated the sequencing strategy of anastrozole following tamoxifen therapy in postmenopausal patients with early estrogen receptor-positive breast cancer. The study aimed to determine the efficacy of this sequence in improving recurrence-free survival. Although the sequencing did not result in a statistically significant improvement, exploratory analyses suggested potential benefits, warranting further investigation. This research contributes to the ongoing effort to optimize endocrine therapy in breast cancer treatment (Dubsky et al., 2012).

properties

CAS RN

7488-76-8

Product Name

Anazolene

Molecular Formula

C26H19N3O10S3

Molecular Weight

629.6 g/mol

IUPAC Name

4-[(4-anilino-5-sulfonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C26H19N3O10S3/c30-23-14-18(41(34,35)36)12-15-11-17(40(31,32)33)13-22(25(15)23)29-28-20-9-10-21(27-16-5-2-1-3-6-16)26-19(20)7-4-8-24(26)42(37,38)39/h1-14,27,30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)

InChI Key

QFVHZQCOUORWEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C=C5O)S(=O)(=O)O)C=CC=C3S(=O)(=O)O

Other CAS RN

7488-76-8

synonyms

8-(4-anilino-5-sulfo-1-naphthylazo)-1-naphthol-3,6-disulfonic acid
L 451,167
L 451167
L-451167

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anazolene
Reactant of Route 2
Reactant of Route 2
Anazolene
Reactant of Route 3
Reactant of Route 3
Anazolene
Reactant of Route 4
Reactant of Route 4
Anazolene
Reactant of Route 5
Reactant of Route 5
Anazolene
Reactant of Route 6
Reactant of Route 6
Anazolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.